molecular formula C10H16O2 B595633 Eucamalol CAS No. 145544-91-8

Eucamalol

Cat. No.: B595633
CAS No.: 145544-91-8
M. Wt: 168.236
InChI Key: ZPACRXLIAKZISA-ZJUUUORDSA-N
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Preparation Methods

Eucamalol is typically extracted from the essential oil of Eucalyptus camaldulensis through steam distillation or hydrodistillation . The essential oil is a complex mixture of terpenoids, including monoterpenes and sesquiterpenes, as well as various aromatic phenols, oxides, ethers, alcohols, esters, aldehydes, and ketones . The extraction process involves collecting the foliage of the eucalyptus tree and subjecting it to steam or hydrodistillation to obtain the essential oil, which is then further purified to isolate this compound.

Chemical Reactions Analysis

Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, oxidation of this compound can lead to the formation of aldehydes and ketones, while reduction can yield alcohols . Substitution reactions involving this compound can result in the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

Eucamalol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds. In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it is explored for its potential therapeutic effects, including its use as a mosquito repellent and its role in preventing mosquito-borne diseases . In industry, this compound is used in the formulation of insect repellents and other pest control products .

Mechanism of Action

The mechanism of action of eucamalol involves its interaction with the olfactory receptors of mosquitoes, particularly Aedes albopictus. This compound acts as a repellent by interfering with the mosquito’s ability to detect human odors, thereby reducing the likelihood of mosquito bites . The molecular targets and pathways involved in this process include the olfactory receptor neurons and the associated signaling pathways that mediate the mosquito’s response to odors.

Biological Activity

Introduction

Eucamalol, a compound derived from the essential oils of Eucalyptus species, particularly Eucalyptus camaldulensis, has garnered attention for its diverse biological activities. This article explores the chemical composition, antimicrobial properties, and potential applications of this compound, supported by data tables and case studies from recent research.

Chemical Composition

The essential oils from Eucalyptus camaldulensis are characterized by a rich profile of monoterpene hydrocarbons and oxygenated monoterpenes. Key constituents include:

  • 1,8-Cineole (Eucalyptol) : 14.1% in leaves, 34.5% in fruits
  • p-Cymene : 42.1% in leaves, 30.0% in fruits
  • α-Pinene : 12.7% in leaves, 9.0% in fruits
  • α-Terpinol : 10.7% in leaves, 15.1% in fruits

These components contribute significantly to the biological activities observed in various studies .

Antibacterial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using the agar well diffusion method, with inhibition zones measured at different concentrations of essential oil.

Bacterial StrainInhibition Zone (mm) at 10 μg/mLInhibition Zone (mm) at 20 μg/mLInhibition Zone (mm) at 30 μg/mL
Staphylococcus aureus152025
Escherichia coli121824
Bacillus subtilis141923
Streptococcus sp.111622

The results indicate that this compound is particularly effective against Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations as low as 10 μg/mL .

Antifungal Properties

This compound also demonstrates antifungal activity against various fungal strains, including Candida tropicalis and Candida glabrata. The fungicidal effects were assessed through similar methodologies.

Fungal StrainInhibition Zone (mm) at 10 μg/mLInhibition Zone (mm) at 20 μg/mLInhibition Zone (mm) at 30 μg/mL
Candida tropicalis121823
Candida glabrata101520

The antifungal activity was statistically significant (p < 0.05), indicating that this compound could serve as a promising agent against fungal infections .

Study on Wastewater Isolates

A study conducted on strains isolated from Romanian wastewater demonstrated the efficacy of this compound against antibiotic-resistant bacteria. The minimum inhibitory concentrations (MICs) for tested strains were significantly lower than those for other essential oils like thyme and tea tree, highlighting this compound's potential as an alternative antimicrobial agent .

Application in Food Preservation

Research has shown that this compound can be utilized as a natural food preservative due to its antimicrobial properties. A study evaluated its effectiveness against spoilage organisms on food products, revealing that it significantly inhibited microbial growth compared to control samples without essential oils .

Properties

IUPAC Name

3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPACRXLIAKZISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=CC1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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